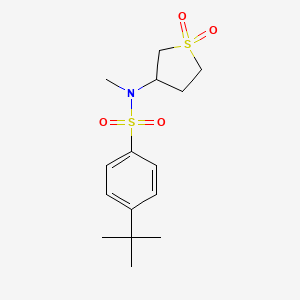

![molecular formula C20H24N2O2 B2936276 1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-47-2](/img/structure/B2936276.png)

1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

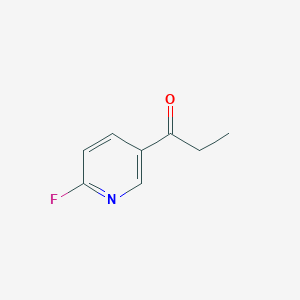

“1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.424. It is a derivative of benzimidazole, a type of organic compound that is part of many bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often involves the reaction of o-phenylenediamine with carboxylic acids . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a propanol group via an ethyl linker. The benzimidazole ring is further substituted with a 3,5-dimethylphenoxy group.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antifungal Agents

Benzimidazoles, including derivatives like our compound of interest, are widely recognized for their antifungal properties . They function by inhibiting the microtubule formation in fungi, which is crucial for their cell division. This compound could be explored for its potential efficacy against a variety of fungal pathogens, contributing to the development of new antifungal medications.

Medical Chemistry: Antihypertensive Drugs

The structural similarity of benzimidazole derivatives to certain bioactive molecules makes them candidates for antihypertensive drug development . By acting on specific receptors or enzymes in the cardiovascular system, such as angiotensin-converting enzyme (ACE) inhibitors, they can help in managing high blood pressure.

Agricultural Chemistry: Pesticides

Benzimidazole compounds have been used as pesticides due to their ability to disrupt the life cycle of pests . The subject compound could be synthesized and tested for its pesticidal properties, potentially leading to the creation of new, more effective agricultural chemicals.

Biochemistry: Enzyme Inhibition Studies

In biochemical research, benzimidazoles serve as inhibitors for various enzymes. They are particularly useful in studying the mechanism of enzymes and in the development of enzyme-based assays . This compound could be used to investigate its inhibitory effects on enzymes relevant to disease pathways.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are known for their electroluminescent properties and are used in the development of OLEDs . The compound could be utilized in the synthesis of new materials that emit light when an electric current is applied, which is valuable for display and lighting technologies.

Chemical Synthesis: Precursors for Heterocyclic Compounds

The benzimidazole moiety is a precursor in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry . This compound could be a starting material for synthesizing a wide range of heterocyclic structures with potential pharmacological activities.

Wirkmechanismus

Target of Action

The primary targets of the compound 1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many pharmaceutical drugs and is known to interact with a variety of biological targets . .

Mode of Action

Given the presence of the benzimidazole moiety, it is possible that the compound may interact with its targets via hydrogen bonding, given the hydrogen bond donor and acceptor sites present in the benzimidazole structure . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in cell division, protein synthesis, and enzyme activity . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Benzimidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)9-10-24-16-12-14(2)11-15(3)13-16/h5-8,11-13,19,23H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVYZOJWFPKWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=CC(=C3)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)

![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)